1,1-Dibutylurea
Overview
Description
1,1-Dibutylurea, also known as N,N’-dibutylurea, is an organic compound with the molecular formula C9H20N2O. It is characterized by the presence of two butyl groups attached to a urea functional group. This compound is known for its applications in various industries, including agrochemicals, pharmaceuticals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibutylurea can be synthesized through several methods. One common method involves the reaction of butylamine with carbon dioxide under high pressure. The reaction is typically carried out in a stainless steel reactor at temperatures ranging from 130°C to 170°C . Another method involves the reaction of butyl isocyanate with butylamine, which produces this compound as a byproduct .
Industrial Production Methods
In industrial settings, this compound is often produced as a degradation product of benomyl, a fungicide. During the formulation of benomyl, butyl isocyanate reacts with butylamine to form this compound . This process can be optimized to reduce the formation of this compound by using specific additives and manufacturing methods .
Chemical Reactions Analysis
Types of Reactions
1,1-Dibutylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: It can undergo substitution reactions where the butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carbonyl compounds, while reduction can yield amines .
Scientific Research Applications
1,1-Dibutylurea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of 1,1-Dibutylurea involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and receptors, depending on the context. For example, it may inhibit the activity of specific hydrolases or interact with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibutylurea: Similar in structure but with different substitution patterns.
N,N’-Dibutylurea: Another name for 1,1-Dibutylurea.
1,1-Dibutylharnstoff: The German name for this compound.
Uniqueness
This compound is unique due to its specific substitution pattern and its applications in various fields. Its ability to undergo multiple types of chemical reactions and its role as a degradation product in industrial processes make it distinct from other similar compounds .
Properties
IUPAC Name |
1,1-dibutylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKKNFLLFBDNPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210928 | |
Record name | Urea, N,N-dibutyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-37-4 | |
Record name | N,N-Dibutylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 1,1-dibutyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N,N-dibutyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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